N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide

Description

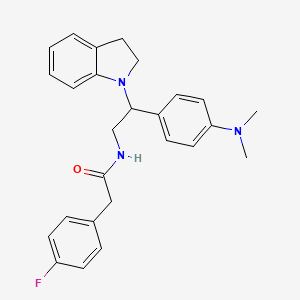

This compound features a dimethylaminophenyl group, an indolin-1-yl moiety, and a 4-fluorophenyl acetamide core. The 4-fluorophenyl group may influence metabolic stability and receptor binding .

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28FN3O/c1-29(2)23-13-9-21(10-14-23)25(30-16-15-20-5-3-4-6-24(20)30)18-28-26(31)17-19-7-11-22(27)12-8-19/h3-14,25H,15-18H2,1-2H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLSJWZOKGKMNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)F)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide is a complex organic compound notable for its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups that are significant for its biological activity:

- Dimethylamino Group : Enhances electron donation, potentially increasing reactivity with biological targets.

- Indoline Moiety : May influence interactions with enzymes and receptors.

- Fluorophenyl Acetamide Structure : Contributes to the compound's overall stability and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C25H28FN3O |

| Molecular Weight | 413.6 g/mol |

| CAS Number | 946288-42-2 |

While specific mechanisms of action for this compound remain largely unexplored, its structural components suggest potential interactions with various biological targets. Similar compounds have demonstrated the following activities:

- Anticancer : Indole derivatives often exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis.

- Antimicrobial : The presence of the dimethylamino group may enhance antimicrobial efficacy through increased membrane permeability or inhibition of metabolic pathways.

Anticancer Activity

Research into structurally related indole derivatives has shown promising anticancer effects. For instance, compounds with similar structures have been reported to inhibit tumor growth in various cancer cell lines.

Antimicrobial Activity

In vitro studies on related compounds indicate potential antimicrobial properties against a range of pathogens. For example, benzofuran derivatives have shown effectiveness against Fusarium oxysporum, suggesting that modifications to the structure could enhance this activity.

Case Studies and Research Findings

- Anticancer Efficacy : A study investigating indole-based compounds reported significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use.

- Antimicrobial Properties : Another study evaluated the efficacy of similar compounds against Fusarium oxysporum, demonstrating inhibition zones comparable to established antifungal agents.

- Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific substituents on the indole ring in modulating biological activity. Variations in alkyl groups and fluorination impact both solubility and biological interactions.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share partial structural motifs with the target molecule:

Physicochemical Properties

- Solubility: The dimethylamino group in the target compound and analogs (e.g., ) improves aqueous solubility. However, the indoline moiety may reduce solubility compared to more polar heterocycles (e.g., pyridazinone in ).

- Molecular Weight : The target compound (~314–330 g/mol) aligns with CNS drug-like properties, whereas CID-49671233 (413.4 g/mol) may face permeability challenges .

Pharmacological Implications

- Orexin Receptor Targeting : Analogs like 9d () with hydroxy-methoxyphenyl groups show orexin-1 receptor antagonism. The target compound’s indoline group may enhance binding affinity due to rigidity .

- Antimicrobial Activity : Compounds with fluorophenyl groups (e.g., ) are screened in pLDH assays for antimalarial activity. The target compound’s indoline could modulate similar pathways but requires validation.

Q & A

Basic: What are the established synthetic routes for N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide, and what key reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves multi-step coupling reactions. A common approach includes:

- Step 1 : Activation of carboxylic acid derivatives (e.g., 4-fluorophenylacetic acid) using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) under inert conditions .

- Step 2 : Reaction with intermediates such as 2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethylamine in the presence of a base (e.g., 2,6-lutidine) to form the acetamide backbone.

- Key Conditions :

- Temperature control (0–5°C during reagent addition to minimize side reactions) .

- Solvent choice (anhydrous DCM or THF) to enhance reaction efficiency.

- Purification via column chromatography or recrystallization to isolate high-purity product (>95%) .

Basic: Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : Essential for verifying proton environments and carbon frameworks. For example, the dimethylamino group’s singlet at ~2.8 ppm and indoline’s aromatic protons between 6.5–7.5 ppm confirm regiochemistry .

- X-ray Crystallography : Resolves stereochemical ambiguities, such as the spatial arrangement of the indoline and fluorophenyl moieties. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution structural models .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 0.001 Da) .

Basic: What in vitro biological screening approaches are recommended to assess its therapeutic potential?

Methodological Answer:

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination. Compare dose-response curves against controls like cisplatin .

- Antimicrobial Screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, measuring zone-of-inhibition diameters .

- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to evaluate affinity (Ki values) .

Advanced: How can researchers optimize the synthesis to improve scalability while maintaining stereochemical fidelity?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., reagent stoichiometry, temperature, solvent polarity) .

- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side products during coupling steps.

- Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura cross-coupling steps to improve regioselectivity .

Advanced: How can discrepancies in reported biological activity data across studies be systematically resolved?

Methodological Answer:

- Orthogonal Validation : Replicate assays in independent labs using standardized protocols (e.g., CLIA-certified facilities).

- Structural Confirmation : Verify compound identity via NMR and LC-MS for each batch to rule out degradation .

- Meta-Analysis : Compare IC50 values across studies using statistical tools (e.g., ANOVA) to identify outliers influenced by assay conditions (e.g., serum concentration in cell cultures) .

Advanced: What computational strategies best predict this compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in target proteins (e.g., kinase domains). Validate with molecular dynamics (MD) simulations over 100 ns to assess stability .

- QSAR Modeling : Corinate substituent electronic parameters (Hammett σ) with activity data to design analogs with enhanced potency .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences for fluorine vs. chlorine substituents to rationalize SAR trends .

Advanced: How to design structure-activity relationship (SAR) studies focusing on substituent effects?

Methodological Answer:

- Systematic Substitution : Synthesize analogs with halogens (F, Cl, Br), methyl, or methoxy groups at the 4-fluorophenyl position. Compare logP and pKa shifts via HPLC and potentiometry .

- 3D Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors (e.g., acetamide carbonyl) .

- In Silico Toxicity Prediction : Use ADMET predictors (e.g., SwissADME) to filter analogs with favorable pharmacokinetic profiles .

Advanced: What strategies mitigate this compound’s degradation under physiological conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to pH 1–10 buffers at 40°C for 14 days. Monitor degradation via HPLC-UV and identify byproducts with LC-MS .

- Formulation Optimization : Encapsulate in PEGylated liposomes to shield hydrolytically labile groups (e.g., acetamide) .

- Light Sensitivity Tests : Store samples in amber vials under argon to prevent photodegradation of the indoline moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.